molecular formula C20H21NO4 B6525189 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929389-51-5

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6525189
CAS RN: 929389-51-5
M. Wt: 339.4 g/mol
InChI Key: GZHDFUNGMBBDNP-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide (EMMBFC) is an organic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand, meaning it can bind to certain proteins or other molecules and affect their behavior. In addition, EMMBFC has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has a number of potential applications in scientific research. It has been studied as a ligand for proteins, and has been found to bind to a number of different proteins, including the enzyme cytochrome P450. In addition, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been used as a fluorescent dye for imaging and tracking proteins in cells. Furthermore, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is not completely understood. However, it is believed that 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide binds to proteins and other molecules through its carboxamide group, which is able to form hydrogen bonds with other molecules. In addition, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is believed to interact with proteins by forming van der Waals interactions.
Biochemical and Physiological Effects
5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to reduce inflammation and pain. In addition, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to inhibit the growth of certain types of cancer cells. Furthermore, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The use of 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments has a number of advantages. First, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is relatively easy to synthesize, making it an attractive option for researchers. In addition, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is relatively non-toxic, making it a safe option for use in laboratory experiments. However, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide has a few limitations. For example, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is not very stable, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide in scientific research. First, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide could be further studied for its potential use as an anti-inflammatory agent. In addition, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide could be further studied for its potential use as an anticancer agent. Furthermore, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide could be further studied for its potential use as an antibacterial or antifungal agent. Finally, 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide could be further studied for its potential use as a fluorescent dye for imaging and tracking proteins in cells.

Synthesis Methods

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a relatively simple compound to synthesize. It can be synthesized through a two-step reaction involving the reaction of 5-ethoxy-2-methylbenzofuran-3-carboxylic acid with 2-methoxy-5-methylphenyl isocyanide. The first step of the reaction is the formation of an imine, which is then hydrolyzed to form the desired 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide product. The reaction is shown in Figure 1.
Figure 1: Synthesis of 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

properties

IUPAC Name

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-5-24-14-7-9-17-15(11-14)19(13(3)25-17)20(22)21-16-10-12(2)6-8-18(16)23-4/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHDFUNGMBBDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

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